molecular formula C10H12BrFO B3046865 1-Bromo-4-(4-fluorobutoxy)benzene CAS No. 1314987-40-0

1-Bromo-4-(4-fluorobutoxy)benzene

Cat. No. B3046865
CAS RN: 1314987-40-0
M. Wt: 247.10
InChI Key: AOLMDZFMAHMJFL-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-fluorobutoxy)benzene, with the chemical formula C10H12BrFO , is a mixed aryl halide. It is a derivative of benzene, where a bromine atom is bonded para (opposite) to a fluorine atom. This compound finds applications as a precursor in pharmaceutical synthesis, serves as an agrochemical intermediate, and plays a role in organic synthesis .


Synthesis Analysis

The synthesis of 1-Bromo-4-(4-fluorobutoxy)benzene involves introducing a bromine atom at the para position of a fluorobutoxy-substituted benzene ring. Specific synthetic routes may vary, but typical methods include bromination of the corresponding fluorobutoxybenzene using bromine or brominating agents .

Scientific Research Applications

Palladium-Catalyzed Direct Arylations of Heteroarenes

1-Bromo-4-(4-fluorobutoxy)benzene can serve as an arylating agent in palladium-catalyzed reactions with heteroarenes. Researchers have explored its reactivity in direct arylation of 5-membered ring heteroarenes using palladium catalysts. Notably, high yields of arylated heteroarenes were achieved with only 1 mol% of Pd(OAc)2 and KOAc as an inexpensive base. The synthetic scheme is attractive due to its cost-effectiveness, simplicity, and low environmental impact compared to other methods involving bromophenols followed by polyfluoroalkylation .

Pharmaceutical Chemistry: Access to Polyfluoroalkoxy-Containing Derivatives

The development of straightforward procedures for accessing polyfluoroalkoxy-substituted benzene derivatives is crucial in pharmaceutical chemistry. Many important drugs contain a (polyfluoroalkoxy)benzene unit. For instance, Sonidegib (an anticancer agent), Lumacaftor (used to treat Mucoviscidosis), and Difamilast (a topical PDE4 inhibitor for atopic dermatitis) all feature this motif. Researchers seek cost-effective methods to synthesize such compounds, and 1-Bromo-4-(4-fluorobutoxy)benzene provides a valuable starting point .

Gas Phase Ion Energetics and Spectroscopy Studies

Researchers have investigated the gas phase ion energetics and infrared (IR) spectra of 1-Bromo-4-(4-fluorobutoxy)benzene. These studies provide insights into its electronic structure, vibrational modes, and ionization behavior. Such data contribute to our understanding of its reactivity and potential applications in mass spectrometry and other analytical techniques .

Synthetic Intermediates for Atypical Antipsychotic Agents

1-Bromo-4-(4-fluorobutoxy)benzene serves as a synthetic intermediate in the preparation of atypical antipsychotic agents. Its unique substitution pattern makes it valuable for constructing complex molecules with specific pharmacological properties. Researchers utilize this compound to access diverse chemical scaffolds for drug development .

Organic Synthesis and Functional Group Transformations

Organic chemists employ 1-Bromo-4-(4-fluorobutoxy)benzene in various synthetic transformations. Its bromine atom allows for further functionalization, such as Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions. By modifying the fluorobutoxy group, researchers can tailor its reactivity for specific applications in organic synthesis .

Materials Science and Surface Modification

The unique fluorinated and alkoxy substituents in 1-Bromo-4-(4-fluorobutoxy)benzene make it interesting for materials science. Researchers explore its use in surface modification, self-assembled monolayers, and thin film deposition. These applications leverage its chemical reactivity and ability to alter surface properties .

properties

IUPAC Name

1-bromo-4-(4-fluorobutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLMDZFMAHMJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289188
Record name Benzene, 1-bromo-4-(4-fluorobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-fluorobutoxy)benzene

CAS RN

1314987-40-0
Record name Benzene, 1-bromo-4-(4-fluorobutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(4-fluorobutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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